6-Chloro-3-fluoropyridin-2-amine
Description
6-Chloro-3-fluoropyridin-2-amine (CAS 1260672-14-7) is a halogenated pyridine derivative with the molecular formula C₅H₄ClFN₂ and a molecular weight of 146.55 g/mol. It features a chlorine atom at position 6 and a fluorine atom at position 3 on the pyridine ring, with an amine group at position 2. This compound is stored under dark, inert conditions (e.g., nitrogen or argon) at room temperature due to its sensitivity to light and moisture .
Key properties include:
Properties
IUPAC Name |
6-chloro-3-fluoropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2/c6-4-2-1-3(7)5(8)9-4/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZISDKNBACWRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260672-14-7 | |
| Record name | 6-chloro-3-fluoropyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-fluoropyridin-2-amine typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 2-aminopyridine with chlorinating and fluorinating agents under controlled conditions. For instance, the reaction of 2-aminopyridine with thionyl chloride and hydrogen fluoride can yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-fluoropyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce pyridine N-oxides .
Scientific Research Applications
Medicinal Chemistry
Drug Development
6-Chloro-3-fluoropyridin-2-amine is primarily investigated for its role as a building block in the synthesis of pharmaceuticals. Its unique structural features allow it to interact selectively with biological targets, making it a candidate for developing enzyme inhibitors and receptor modulators. Research has indicated that this compound exhibits significant activity against various cancer cell lines, demonstrating selective toxicity towards malignant cells while sparing normal cells.
Antimicrobial Activity
The compound has shown promising antimicrobial properties. Studies reveal its efficacy against both Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and certain mycobacterial strains. For instance, in vitro tests have demonstrated submicromolar activity against MRSA, suggesting its potential as an alternative antibiotic.
Agrochemicals
Pesticide Development
In agrochemical research, this compound has been evaluated for its effectiveness as a pesticide. Its fluorinated structure enhances lipophilicity, which is beneficial for penetrating plant tissues. The compound has been tested in formulations aimed at controlling various agricultural pests and pathogens.
Materials Science
Synthesis of Advanced Materials
The compound serves as a precursor in the synthesis of fluorinated polymers and coatings. These materials are valuable in electronics and protective coatings due to their enhanced chemical resistance and thermal stability. The incorporation of this compound into polymer matrices can improve the overall performance of the resulting materials.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The following table summarizes key findings related to SAR:
| Compound Name | Key Structural Features | Biological Activity |
|---|---|---|
| This compound | Chlorine at position 6; fluorine at position 3 | Strong antimicrobial activity |
| 5-Bromo-3-fluoropyridin-2-amine | Bromine instead of chlorine | Altered reactivity; varied effects |
| 4-Chloro-3-fluoropyridin-2-amine | More halogen substitutions | Increased potency against pathogens |
Case Studies
Antibacterial Efficacy
In a comparative study of pyridine derivatives, this compound demonstrated potent antibacterial activity against MRSA strains. The mechanism involved inhibition of specific bacterial enzymes essential for cell wall synthesis, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains.
Cancer Cell Line Studies
A detailed analysis revealed that this compound exhibited higher selectivity towards cancer cell lines compared to non-cancerous cells. This selectivity was attributed to its ability to interfere with signaling pathways related to cell proliferation and survival, making it a candidate for further development in cancer therapy.
Mechanism of Action
The mechanism of action of 6-Chloro-3-fluoropyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological activity, solubility, and reactivity of pyridine derivatives are heavily influenced by substituent patterns. Below is a comparative analysis of 6-Chloro-3-fluoropyridin-2-amine with its analogues:
Table 1: Molecular and Physical Properties
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound | 1260672-14-7 | C₅H₄ClFN₂ | 146.55 | Cl (C6), F (C3), NH₂ (C2) |
| 6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine | 111928-64-4 | C₆H₃ClF₃N₃O₂ | 241.56 | Cl (C6), NO₂ (C3), CF₃ (C5), NH₂ (C2) |
| 6-Chloro-5-(trifluoromethyl)pyridin-2-amine | 79456-28-3 | C₆H₄ClF₃N₂ | 196.56 | Cl (C6), CF₃ (C5), NH₂ (C2) |
| 6-Chloro-2-nitropyridin-3-amine | 146015-42-1 | C₅H₄ClN₃O₂ | 173.56 | Cl (C6), NO₂ (C2), NH₂ (C3) |
| 6-Chloro-2-methylpyridin-3-amine | 145934-89-0 | C₆H₆ClN₂ | 141.58 | Cl (C6), CH₃ (C2), NH₂ (C3) |
Key Observations:
Electronic Effects: The fluorine atom in this compound acts as a moderate electron-withdrawing group, enhancing the electrophilicity of the pyridine ring. In contrast, the nitro group (NO₂) in 6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine is a stronger electron-withdrawing substituent, increasing reactivity in nucleophilic substitution reactions .
Biological Activity: Derivatives of 6-chloro-pyridin-2-yl-amine (e.g., compounds synthesized from 2-amino-6-chloropyridine) exhibit antibacterial and antifungal activities, as shown in studies where substituents like aryl groups enhanced bioactivity . The fluorine in this compound may improve metabolic stability compared to non-fluorinated analogues, a common trait in drug design .
Synthetic Applications: this compound serves as a precursor for coupling reactions, as demonstrated in the synthesis of 6-Chloro-3-fluoro-N-(4-fluorophenyl)pyridin-2-amine (compound 11c), which involves Buchwald-Hartwig amination .
Biological Activity
6-Chloro-3-fluoropyridin-2-amine is a heterocyclic compound with the molecular formula CHClFN. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can bind to various enzymes and receptors, modifying their activities and leading to significant biological effects. For instance, it has been shown to inhibit certain enzymes involved in microbial growth, which contributes to its antimicrobial properties.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
Anticancer Activity
In the context of cancer research, this compound has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK8 and CDK19. These kinases play crucial roles in cell cycle regulation and transcriptional control, making them attractive targets for cancer therapy. The compound has shown IC values of approximately 7.2 nM for CDK8 and 6.0 nM for CDK19, indicating strong inhibitory potential .
Case Study 1: CDK Inhibition
A study focused on the inhibition of CDK8 by this compound reported significant activity in colorectal carcinoma cell lines. The compound demonstrated an IC value of 23 nM in LS174T cells, highlighting its potential as a therapeutic agent in cancer treatment .
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial efficacy of this compound was assessed against Chlamydia species. The results indicated that it exhibited superior activity compared to traditional antibiotics like spectinomycin, suggesting its viability as a new treatment option for bacterial infections .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Amino-6-chloropyridine | Lacks fluorine atom | Moderate antimicrobial |
| 3-Fluoro-2-aminopyridine | Lacks chlorine atom | Limited anticancer activity |
| 6-Chloro-2-aminopyridine | Lacks fluorine atom | Moderate antimicrobial |
This compound stands out due to the presence of both chlorine and fluorine atoms, which enhances its reactivity and selectivity towards biological targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
